Benzo[b]benzo[4,5]thieno[2,3-d]thiophene
Description
Significance of Fused Thienoacenes in Organic Electronics
Fused thienoacenes, a class of organic compounds characterized by fused thiophene (B33073) rings, are at the forefront of organic semiconductor research. acs.org Their rigid and planar molecular structures, combined with extended π-conjugation, facilitate efficient charge transport, leading to high charge carrier mobilities. acs.org The presence of sulfur atoms in the thiophene rings offers several advantages, including enhanced intermolecular interactions and improved environmental stability compared to their acene counterparts. acs.orgmdpi.com These properties make thienoacenes, including BTBT, highly promising for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The performance of fused-thiophene-based materials is linked to the effective mixing of sulfur d-orbitals with aromatic π-orbitals, which facilitates electron transfer. mdpi.com
Historical Context and Evolution of BTBT Derivatives in Organic Semiconductors
The journey of BTBT in organic electronics began with the exploration of thienoacenes as potential semiconductors for OFETs in the 1990s, which initially showed moderate performance. researchgate.net A significant breakthrough occurred in the mid-2000s when the first BTBT-based molecules demonstrated remarkably high hole mobilities, sparking a surge of interest in these materials. researchgate.net Since then, extensive research has focused on modifying the BTBT core with various functional groups, particularly long alkyl chains. researchgate.netrsc.org These alkyl chains not only enhance the solubility of the molecules but also play a crucial role in controlling their solid-state packing, leading to well-ordered layered structures that are beneficial for charge transport. researchgate.netrsc.org The development of derivatives like 2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (C8-BTBT) has pushed the boundaries of OFET performance, achieving mobilities as high as 43 cm²/Vs. mdpi.com The continuous evolution of BTBT derivatives involves tuning their electronic properties and molecular organization through strategic chemical design to further enhance device performance and stability. rsc.orgrsc.org
Scope and Objectives of Academic Research on BTBT Systems
Academic research on BTBT systems is primarily driven by the goal of understanding and optimizing their structure-property relationships for high-performance organic electronic devices. nih.gov Key objectives include the development of new synthetic methodologies to create novel BTBT derivatives with tailored electronic and self-assembly properties. rsc.org A significant focus is on elucidating the fundamental principles that govern charge transport in BTBT-based materials, including the influence of molecular packing, crystal structure, and intermolecular interactions. researchgate.netrsc.org Researchers are also exploring the application of BTBT derivatives in a wide range of devices beyond traditional transistors, such as sensors, photodetectors, and flexible electronics. bohrium.comresearchgate.net Furthermore, there is a growing interest in investigating the long-term stability and reliability of BTBT-based devices to pave the way for their practical applications. mdpi.com The overarching aim is to establish clear design rules for the next generation of BTBT-based organic semiconductors with superior performance and functionality. dntb.gov.ua
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCSDJOTXUWERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179494 | |
| Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248-70-4 | |
| Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000248704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Benzo B Benzo 1 2 Thieno 2,3 D Thiophene and Its Derivatives
Core Structure Synthesis Approaches
Friedel-Crafts Acylation and Subsequent Reduction Pathways
A classical yet effective approach to building the Benzo[b]benzo youtube.comlibretexts.orgthieno[2,3-d]thiophene system involves an initial Friedel-Crafts acylation followed by a reduction step. This strategy typically begins with the acylation of a pre-formed benzo[b]thiophene moiety.
The Friedel-Crafts acylation introduces a carbonyl group onto the benzothiophene (B83047) ring, which can then be exploited for further cyclization. The position of acylation is influenced by the directing effects of the sulfur atom and any existing substituents on the benzene (B151609) ring. For instance, acylation of 2-alkylthiophenes generally occurs at the α-position. derpharmachemica.com
Following acylation, the resulting aryl ketone undergoes a reduction to an alkyl group. Common methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). youtube.commasterorganicchemistry.com This reduction is a crucial step to form the necessary alkyl chain that can subsequently be cyclized to form the second thiophene (B33073) ring. Catalytic hydrogenation over a palladium catalyst can also be employed for the reduction of aryl alkyl ketones. libretexts.orglibretexts.org This two-step sequence of acylation and reduction provides a reliable method to construct a carbon framework that can be further elaborated into the target fused ring system.
| Reduction Method | Reagents | General Conditions |
|---|---|---|
| Clemmensen Reduction | Zn(Hg), HCl | Acidic |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or KOtBu, heat | Basic |
| Catalytic Hydrogenation | H₂, Pd/C | Neutral |
Fiesselmann Thiophene Synthesis Adaptations
The Fiesselmann thiophene synthesis is a powerful tool for constructing thiophene rings from α,β-acetylenic esters and thioglycolic acid derivatives. derpharmachemica.comwikipedia.org This reaction has been adapted for the synthesis of benzo[b]thieno[2,3-d]thiophene derivatives.
In a notable application, this method was used to construct 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes. The synthesis commences with the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. The resulting 3-chloro-2-(hetero)aroylbenzo[b]thiophenes are then treated with methyl thioglycolate in the presence of a base to yield the desired benzo[b]thieno[2,3-d]thiophene derivatives. This approach demonstrates the versatility of the Fiesselmann synthesis in creating complex, functionalized thienoacenes. researchgate.netresearchgate.net
The reaction proceeds through the condensation of the thioglycolic acid derivative with the carbonyl compound, followed by intramolecular cyclization and dehydration to form the thiophene ring. The choice of base and reaction conditions can be optimized to improve yields and control selectivity. youtube.com
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they have been successfully applied to the construction of the Benzo[b]benzo youtube.comlibretexts.orgthieno[2,3-d]thiophene framework and its derivatives.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a highly effective method for synthesizing biaryl and heteroaryl compounds. libretexts.orgyoutube.com While direct synthesis of the Benzo[b]benzo youtube.comlibretexts.orgthieno[2,3-d]thiophene core via a one-step Suzuki-Miyaura coupling is not extensively documented, a plausible strategy involves the coupling of appropriately substituted benzothiophene precursors.
For instance, a dihalo-benzothiophene could be coupled with a dithienylboronic acid or ester derivative in a double Suzuki-Miyaura reaction. Alternatively, a sequential coupling approach could be employed. This powerful reaction offers high functional group tolerance and generally proceeds under mild conditions. acs.orgresearchgate.net The synthesis of dibenzothiophene (B1670422) S-oxides has been achieved through a Suzuki-Miyaura coupling followed by an intramolecular electrophilic sulfinylation, highlighting the potential of this methodology in constructing fused thiophene systems. azolifesciences.com
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Organoboron Reagent | Arylboronic acids, Arylboronic esters |
| Organohalide/Triflate | Aryl iodides, bromides, chlorides, triflates |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
The Stille coupling reaction provides another powerful method for carbon-carbon bond formation, utilizing an organotin reagent and an organohalide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction has been successfully employed in the synthesis of derivatives of Benzo[b]benzo youtube.comlibretexts.orgthieno[2,3-d]thiophene.
A common strategy involves the preparation of a stannylated Benzo[b]benzo youtube.comlibretexts.orgthieno[2,3-d]thiophene derivative, which can then be coupled with a variety of aryl or heteroaryl halides to introduce diverse functionalities onto the core structure. The synthesis of the organostannane precursor is typically achieved by lithiation of the parent heterocycle followed by quenching with a trialkyltin halide. The subsequent Stille coupling offers a versatile route to a wide range of substituted derivatives, which are of interest for their potential applications in organic electronics. researchgate.net
Intramolecular Cyclization and Arylthiolation Strategies
Intramolecular cyclization reactions represent a highly efficient approach to constructing cyclic systems, including the fused thiophene rings of Benzo[b]benzo youtube.comlibretexts.orgthieno[2,3-d]thiophene. These strategies often involve the formation of a key carbon-sulfur bond in the final ring-closing step.
One such approach is the intramolecular cyclization of an appropriately substituted aryl thienyl ketone. This type of reaction can be promoted by various reagents and conditions, leading to the formation of the fused ring system. nih.gov Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly attractive for their step-economy. For example, a cascade intramolecular Prins/Friedel-Crafts cyclization has been used to synthesize complex polycyclic systems. beilstein-journals.orgacs.org
Palladium-catalyzed intramolecular C-H functionalization/arylthiolation is another powerful strategy. This approach involves the direct formation of a C-S bond between an aryl group and a sulfur atom within the same molecule, catalyzed by a palladium complex. rsc.org The synthesis of thieno[3,2-b]benzofurans has been achieved through a palladium-catalyzed intramolecular C-H/C-H coupling of 3-aryloxythiophenes, demonstrating the feasibility of such cyclizations for building fused heterocyclic systems. researchgate.net These methods offer a direct and atom-economical route to the desired thienoacene core.
One-Pot Synthetic Routes for Functionalized BTBT Analogues
One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing intermediate purification steps, saving time and resources. For benzo[b]thiophene and its fused analogues, several effective one-pot methodologies have been developed.
A notable strategy involves the sequential base-mediated condensation of 2-bromohet(aryl)acetonitrile precursors with various thiocarbonyl species. acs.orgfigshare.comnih.gov This is followed by an intramolecular copper-catalyzed S-arylation of the in situ generated enethiolates. acs.orgfigshare.comnih.gov This method furnishes a wide range of 2-functionalized 3-cyanobenzo[b]thiophenes and their hetero-fused analogues, such as thieno[2,3-b]thiophenes, in high yields. acs.orgfigshare.comnih.gov The process is versatile, accommodating different thiocarbonyl compounds like (het)aryl/alkyl dithioesters, dimethyl trithiocarbonate, and phenyl isothiocyanate. acs.orgfigshare.comnih.gov
Another powerful one-pot method for constructing functionalized thiophenes and related structures, including thieno[2,3-b]thiophene, involves a three-component reaction. tandfonline.com This approach reacts chloroacetyl chloride, triethyl phosphite, and a sulfur-containing nucleophile like sodium 2,2-dicyanoethene-1,1-bis(thiolate) to produce novel thiophene derivatives bearing phosphonate (B1237965) groups. tandfonline.com Similarly, rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur provides a regioselective pathway to benzo[b]thiophene derivatives. researchgate.net
Functionalization and Derivatization Approaches
Functionalization of the BTBT core is key to modulating its material properties, such as solubility, molecular packing, and charge transport characteristics.
The introduction of alkyl side chains is a common and effective strategy to improve the solubility and processability of BTBT derivatives, which is essential for solution-based fabrication of electronic devices. researchgate.netnih.gov Long alkyl chains also play a critical role in controlling the molecular ordering and solid-state packing of BTBT molecules, which directly impacts charge-carrier mobility. researchgate.netrsc.org
A standard method for alkylation is a two-step procedure starting from the parent BTBT compound. researchgate.net This typically involves a Friedel-Crafts acylation using an acyl chloride (e.g., decanoyl chloride) followed by a Wolff-Kishner reduction to convert the ketone to an alkyl group. researchgate.net This approach has been used to synthesize various 2,7-dialkyl figshare.combenzothieno[3,2-b]benzothiophenes, which exhibit high field-effect mobility. researchgate.net
The position of the alkyl substituent on appended aromatic rings, such as thiophene, also significantly influences material properties. A study of three regioisomeric 2,7-bis(octylthiophen-2-yl)BTBT derivatives showed that the placement of the octyl group (at position 3, 4, or 5 of the thiophene ring) has a profound effect on optoelectronic properties, thermal stability, and charge carrier mobility. nih.gov Specifically, 2,7-bis(5-octylthiophene-2-yl)BTBT demonstrated the best electrical performance, with a charge carrier mobility up to 1.1 cm²·V⁻¹s⁻¹. nih.gov
| Compound | Synthetic Approach | Key Feature/Finding | Reference |
| C10-BTBT (2,7-didecyl figshare.combenzothieno[3,2-b] figshare.combenzothiophene) | Friedel-Crafts acylation with decanoyl chloride, followed by Wolff-Kishner reduction. | Long alkyl chains enhance solubility and promote ordered molecular packing. | researchgate.net |
| C8-BTBT (2,7-dioctyl-BTBT) | Similar to C10-BTBT synthesis. | Achieves high hole mobilities (>10 cm² V⁻¹ s⁻¹) in solution-processed OFETs. | rsc.org |
| DOPBTBT (2,7-bis(4-decyloxyphenyl) figshare.combenzothieno[3,2-b] figshare.combenzothiophene) | Suzuki coupling with appropriate boronic esters. | Introduction of oxygen in alkyl chains improves thermal stability and charge mobility (1.1 cm²V⁻¹s⁻¹ for monolayer). | rsc.org |
| 2,7-bis(5-octylthiophene-2-yl)BTBT | Suzuki or Stille cross-coupling. | Regioisomerism of alkyl chain on thiophene substituent significantly impacts performance; this isomer showed the highest mobility. | nih.gov |
Attaching aryl and heteroaryl groups to the BTBT scaffold is a powerful method to extend π-conjugation, tune frontier molecular orbital energy levels, and enhance intermolecular interactions. mdpi.comnih.gov This is often achieved through transition-metal-catalyzed cross-coupling reactions.
The synthesis of unsymmetrical BTBT derivatives, where different functional groups are present at various positions, has gained attention for its potential to outperform symmetrical analogues. rsc.org A modular, transition-metal-free synthesis has been developed combining a Pummerer C-H/C-H type cross-coupling with a Newman-Kwart rearrangement. rsc.orgrsc.org This approach allows for the synthesis of a library of unsymmetrical BTBTs with a decane (B31447) chain at the C2 position and various electron-donating or withdrawing groups at the C7 position, enabling fine-tuning of electronic properties. rsc.orgrsc.org For instance, 2-decyl-7-phenyl-BTBT has shown exceptionally high mobilities. rsc.org
| Compound | Synthetic Approach | Key Feature/Finding | Reference |
| 2-decyl-7-phenyl-BTBT | Modular synthesis via Pummerer cross-coupling and Newman-Kwart rearrangement. | Unsymmetrical design leads to very high charge mobility (14.7 cm² V⁻¹ s⁻¹). | rsc.org |
| 2,7-bis(n-octylthiophene-2-yl)BTBTs | Suzuki or Stille cross-coupling of 2,7-dibromo-BTBT with the corresponding stannyl (B1234572) or boronic ester of octylthiophene. | Allows for study of regioisomeric effects on device performance. | nih.gov |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | Suzuki coupling of a boronic ester of BTBT with 6-bromobenzo[b]thiophene. | Extends the π-conjugated system of the BTBT core. | mdpi.com |
| 2-functionalized 3-cyanobenzo[b]thiophenes | One-pot copper-catalyzed S-arylation of in situ generated enethiolates. | Efficiently produces a broad range of aryl- and heteroaryl-functionalized benzothiophenes. | acs.orgfigshare.comnih.gov |
Incorporating ethynyl (B1212043) (alkyne) and olefinic (alkene) linkers into the BTBT structure is another strategy to extend the π-conjugated system and modify the electronic and optical properties of the resulting materials. These rigid linkers can enforce planarity and facilitate strong intermolecular electronic coupling.
Sonogashira coupling is the primary method used to introduce ethynyl groups. This reaction typically involves coupling a halogenated BTBT derivative (e.g., 2-iodo-BTBT) with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com This method has been used to synthesize compounds like 2-(phenylethynyl)benzo[b]benzo acs.orgmdpi.comthieno[2,3-d]thiophene. mdpi.com Further elaboration is possible; for example, a BTBT core can be functionalized with an iodothiophene unit, which can then undergo a subsequent Sonogashira coupling to attach an ethynyl-bearing group. mdpi.com
| Compound | Synthetic Approach | Key Feature/Finding | Reference |
| 2-(Phenylethynyl)benzo[b]benzo acs.orgmdpi.comthieno[2,3-d]thiophene | Sonogashira coupling of 2-Iodo-BTBT with ethynylbenzene. | Showed the highest electrical performance among three tested derivatives, with mobility of ~0.03 cm²/Vs. | mdpi.com |
| 2-Octyl-7-(5-(phenylethynyl)thiophen-2-yl)benzo[b]benzo acs.orgmdpi.comthieno[2,3-d]thiophene | Sonogashira coupling of an iodothiophenyl-BTBT derivative with ethynylbenzene. | Demonstrates a multi-step functionalization strategy to build complex conjugated systems. | mdpi.com |
| Ethynyl-BEDT-TTF | Reaction of a protected precursor with a trithione, followed by deprotection. | Highlights a strategy for creating ethynyl-functionalized building blocks for larger systems. | mdpi.com |
The synthesis of specific regioisomers of functionalized BTBT is critical, as the precise arrangement of substituents on the aromatic core dramatically influences solid-state packing, electronic properties, and ultimately, device performance. nih.gov Research has focused on controlling the regiochemistry of substitution to optimize these properties.
One area of focus is the synthesis of unsymmetrical BTBTs, contrasting with the more common symmetrically 2,7-disubstituted derivatives. rsc.org A modular synthesis utilizing a Pummerer C-H/C-H cross-coupling and a Newman-Kwart rearrangement provides access to these underexplored unsymmetrical scaffolds, allowing for systematic studies of their properties. rsc.orgrsc.org
Another key example is the synthesis of three distinct regioisomers of BTBT functionalized with octyl-thiophene units at the 2 and 7 positions. nih.gov In these compounds—2,7-bis(3-octylthiophene-2-yl)BTBT, 2,7-bis(4-octylthiophene-2-yl)BTBT, and 2,7-bis(5-octylthiophene-2-yl)BTBT—the only difference is the position of the octyl chain on the thiophene ring. nih.gov This subtle structural change leads to significant differences in thermal behavior, optoelectronic properties, and thin-film transistor performance, with the derivative having the octyl group at the 5-position of the thiophene showing superior charge carrier mobility. nih.govresearchgate.net This highlights the importance of precise regiocontrol in the design of high-performance organic semiconductors.
Modifying the heteroatoms within the BTBT core offers a sophisticated route to alter its electronic characteristics. This includes the oxidation of the sulfur atoms or their complete replacement with other heteroatoms like selenium or oxygen.
Sulfur oxidation converts the sulfide (B99878) in the thiophene rings to a sulfoxide (B87167) or a sulfone (dioxide). Benzo[b]thiophene-1,1-dioxides can be synthesized via electrochemically-promoted reactions of sulfonylhydrazides with internal alkynes. nih.gov The oxidation of sulfur atoms significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for creating n-type or air-stable p-type semiconductors. The Pummerer reaction, which involves the activation of a benzothiophene partner by S-oxidation, is a key step in some modular synthetic routes to unsymmetrical BTBTs. rsc.orgrsc.org
Replacing the sulfur atom of a thiophene ring with a selenium atom to form a selenophene (B38918) analogue is another powerful strategy. researchgate.net Due to selenium's larger atomic size and different electronegativity compared to sulfur, this substitution can reduce the bandgap of the material and influence molecular packing, potentially enhancing charge mobility. researchgate.net Syntheses of selenophene-containing analogues often follow similar cross-coupling strategies used for their thiophene counterparts. For example, Fe-promoted electrophilic cyclization employing dialkyldiselenides can be used to synthesize selenophenes. nih.gov These modifications provide a pathway to fine-tune the optoelectronic properties for applications such as polymer solar cells. researchgate.net
Electronic Structure and Frontier Orbital Analysis of Benzo B Benzo 1 2 Thieno 2,3 D Thiophene Systems
Theoretical Frameworks for Electronic Structure Elucidation
To probe the electronic nature of Benzo[b]benzo wikipedia.orgpearson.comthieno[2,3-d]thiophene and its derivatives, researchers employ sophisticated computational quantum mechanical modeling methods. These theoretical frameworks allow for the detailed investigation of both the ground and excited electronic states, providing insights that are complementary to experimental findings.
Density Functional Theory (DFT) Calculations of Ground States
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic ground state of many-body systems, including organic molecules like Benzo[b]benzo wikipedia.orgpearson.comthieno[2,3-d]thiophene. wikipedia.orgnih.gov This approach allows for the calculation of the molecule's lowest energy configuration, which is essential for determining its geometry, bond lengths, and angles. utexas.edu
In studies of Benzo[b]benzo wikipedia.orgpearson.comthieno[2,3-d]thiophene derivatives, DFT calculations are routinely performed to determine their optimized molecular structures and frontier molecular orbital energies. mdpi.com For instance, theoretical optimizations of certain BTT derivatives have revealed dihedral angles of approximately -180°, confirming the high degree of planarity in these molecular systems. mdpi.com This planarity is a key factor in facilitating efficient charge transport in organic semiconductor applications. DFT serves as a foundational tool for predicting the structural and electronic properties before proceeding with more complex calculations or synthesis. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the predominant method for studying electronic excited states. rsc.orguci.eduresearchgate.net It extends the principles of DFT to time-dependent phenomena, making it possible to calculate properties like optical absorption spectra. uci.edu
TD-DFT is applied to predict the vertical excitation energies, which correspond to the peaks in a UV-visible absorption spectrum. pearson.comchegg.com This allows for a direct comparison between theoretical predictions and experimental measurements, validating the computational model. nih.gov For complex organic molecules, TD-DFT can elucidate the nature of electronic transitions, for example, identifying them as π-π* transitions, which are common in conjugated systems. espublisher.com This method is crucial for rationalizing the photophysical properties of Benzo[b]benzo wikipedia.orgpearson.comthieno[2,3-d]thiophene derivatives and for designing new materials with specific optical characteristics. nih.gov
Computational Approaches for Band Structure and Density of States
For materials in the solid state, such as crystalline organic semiconductors, understanding the collective electronic behavior is essential. Computational methods are used to determine the electronic band structure and the Density of States (DOS). The band structure describes the ranges of energy that an electron is allowed or forbidden to have, while the DOS quantifies the number of available electronic states at each energy level.
In the context of polymers or periodic systems derived from Benzo[b]benzo wikipedia.orgpearson.comthieno[2,3-d]thiophene, methods like the periodic boundary condition (PBC) combined with DFT can be employed. researchgate.net These calculations help in predicting the band gap of the material in its solid form, which is a critical parameter for any semiconductor. The DOS provides a detailed map of the electronic structure, indicating the contributions of different atoms or molecular fragments to the frontier orbitals, which is vital for understanding charge transport pathways. nih.gov
Molecular Orbital Energetics: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Levels
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the electronic properties of a molecule. pearson.comwikipedia.org The HOMO is the orbital from which an electron is most easily removed, relating to the material's ability to donate an electron (p-type character), while the LUMO is the orbital that first accepts an electron. utexas.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, dictates the energy of the lowest electronic excitation and is a key factor in determining the material's color and semiconductor properties. utexas.eduwikipedia.org
Theoretical DFT calculations are frequently used to estimate the HOMO and LUMO energy levels. For two derivatives of Benzo[b]benzo wikipedia.orgpearson.comthieno[2,3-d]thiophene, theoretical calculations yielded HOMO/LUMO levels of -5.34/-1.54 eV and -5.33/-1.64 eV, respectively. mdpi.com These values are often corroborated by experimental techniques like cyclic voltammetry (CV). Experimental measurements for these same compounds showed HOMO levels of -5.49 eV and -5.51 eV, with corresponding LUMO levels of -2.26 eV and -2.29 eV. mdpi.com The close agreement between theoretical and experimental values underscores the predictive power of the computational methods.
| Compound | Theoretical HOMO (eV) | Theoretical LUMO (eV) | Experimental HOMO (eV) | Experimental LUMO (eV) | Band Gap (eV) (Experimental) |
| Compound 2 | -5.34 mdpi.com | -1.54 mdpi.com | -5.49 mdpi.com | -2.26 mdpi.com | 3.23 mdpi.com |
| Compound 3 | -5.33 mdpi.com | -1.64 mdpi.com | -5.51 mdpi.com | -2.29 mdpi.com | 3.22 mdpi.com |
Table 1: Theoretical and experimental frontier orbital energy levels for two derivatives of Benzo[b]benzo wikipedia.orgpearson.comthieno[2,3-d]thiophene (BTT). Compound 2 is 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene and Compound 3 is 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene. mdpi.com
Influence of Structural Modifications on Electronic Properties
The electronic landscape of the Benzo[b]benzo wikipedia.orgpearson.comthieno[2,3-d]thiophene core can be precisely tuned by introducing various chemical substituents. This chemical modification is a cornerstone of materials design, allowing for the optimization of frontier orbital energies for specific applications.
Effects of Substituent Nature and Position on Frontier Orbitals
The attachment of electron-donating or electron-withdrawing groups to the core structure of Benzo[b]benzo wikipedia.orgpearson.comthieno[2,3-d]thiophene can significantly alter the HOMO and LUMO energy levels. nih.gov For example, a study on BTT derivatives showed that despite one compound having an additional fused benzene (B151609) ring, both compounds exhibited similar HOMO/LUMO energy levels, suggesting that the specific nature and connectivity of the substituent are critical. mdpi.com
In another study, attaching thiophene (B33073) rings as end-capping groups was shown to raise the HOMO energy levels compared to a derivative with a phenylethynyl group. This effect was attributed to the electron-donating character of the thiophene rings. This demonstrates that strategic substitution can effectively modulate the electronic properties of the core BTT structure.
| Compound | Substituent Group | Experimental HOMO (eV) | Experimental LUMO (eV) |
| Compound 1 | Phenylethynyl | -5.70 | -2.36 |
| Compound 2 | 5-(phenylethynyl)thiophen-2-yl | -5.16 | -2.20 |
| Compound 3 | 5-(triisopropylsilylethynyl)thiophen-2-yl | -5.48 | -2.42 |
Table 2: Influence of different end-capping substituents on the experimental frontier orbital energy levels of Benzo[b]benzo wikipedia.orgpearson.comthieno[2,3-d]thiophene derivatives. Note: These compounds are based on the related utexas.eduBenzothieno[3,2-b]benzothiophene core but illustrate the principle of substituent effects.
Impact of π-Conjugation Length and Molecular Planarity
An extended π-conjugated system generally leads to a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This is a direct consequence of the delocalization of π-electrons over a larger area, which raises the energy of the HOMO and lowers the energy of the LUMO. This trend is observable in derivatives of BTT. For instance, a comparative study of two BTT derivatives, one functionalized with a benzothiophene (B83047) group and another with a more extended dibenzothiophene (B1670422) group, revealed insights into the effects of π-conjugation. mdpi.com While the addition of an extra benzene ring in the dibenzothiophene derivative extends the conjugation, the experimentally determined HOMO/LUMO energy levels were found to be similar for both compounds, suggesting that the mode of linkage and three-dimensional structure also play a significant role. mdpi.com Theoretical calculations for these derivatives showed HOMO and LUMO levels of approximately -5.34/-1.54 eV and -5.33/-1.64 eV, respectively. mdpi.com
The planarity of the molecular backbone is crucial for effective π-orbital overlap between adjacent aromatic rings. mdpi.com Any significant deviation from planarity, often quantified by the dihedral angle between rings, can disrupt this overlap, leading to a blue shift in the absorption spectra and a wider energy gap. acs.org In many thienoacene systems, steric hindrance between substituents can force the rings out of planarity. acs.org However, the rigid, fused nature of the BTT core inherently promotes a high degree of planarity. mdpi.com Computational studies on BTT derivatives have shown that the optimized molecular structures can exhibit dihedral angles approaching 180°, indicating a highly planar conformation. mdpi.com This planarity facilitates strong intermolecular π-π stacking interactions in the solid state, which is essential for efficient charge transport in organic thin-film transistors. mdpi.com
The interplay between π-conjugation length and molecular planarity is a key consideration in the design of new BTT-based materials. While extending the π-system is a primary strategy for tuning electronic properties, maintaining a planar structure is equally critical to realize the full potential of the extended conjugation.
Role of Heteroatom Inclusion and Oxidation States on Electronic Properties
The introduction of different heteroatoms into the BTT framework or the modification of the existing sulfur atoms can dramatically alter the electronic landscape of the molecule. These changes provide a powerful tool for fine-tuning the material's properties for specific applications.
The substitution of carbon atoms with nitrogen (aza-derivatives) in the aromatic backbone of thienoacenes has been shown to be an effective strategy for modifying their electronic properties. Nitrogen atoms, being more electronegative than carbon, tend to lower the energy levels of both the HOMO and LUMO. This can enhance the air stability of the material, particularly for n-type or ambipolar charge transport.
The replacement of sulfur with other chalcogens, such as selenium (selena-derivatives), also has a profound impact. Selenium is less electronegative and has more diffuse p-orbitals compared to sulfur. This generally leads to a narrowing of the HOMO-LUMO gap and can enhance intermolecular interactions through Se-Se contacts, potentially improving charge mobility. researchgate.net In a study of N,S,Se-heteroacenes, the selenated derivatives exhibited narrower optical band gaps and lower HOMO levels compared to their thiophene-containing counterparts. researchgate.net
The oxidation state of the sulfur atoms within the thiophene rings of the BTT core is another critical parameter influencing electronic properties. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (S=O) or a sulfone (SO2) group transforms the electron-donating thiophene ring into a strongly electron-withdrawing group. mdpi.com This has several significant consequences:
Lowering of Frontier Orbital Energies: The inclusion of the electron-withdrawing sulfonyl groups leads to a substantial decrease in the energy of both the HOMO and LUMO levels. mdpi.com This can improve the air stability of the resulting material.
Reduction of the HOMO-LUMO Gap: The oxidation of sulfur atoms often results in a red-shift in the absorption and emission spectra, indicative of a reduced HOMO-LUMO gap. mdpi.comnih.gov
Transition from p-type to n-type or Bipolar Behavior: The parent BTT and many of its derivatives are typically p-type semiconductors. The strong electron-withdrawing nature of the sulfone groups can facilitate electron injection and transport, leading to n-type or ambipolar characteristics. mdpi.comumn.edu
Charge Transport Mechanisms and Device Physics in Benzo B Benzo 1 2 Thieno 2,3 D Thiophene Based Materials
Carrier Transport Pathways in Organic Semiconductors
Charge transport in organic semiconductors, including those based on the BTBT core, is fundamentally different from that in their inorganic crystalline counterparts. The relatively weak van der Waals interactions between molecules lead to two primary charge transport mechanisms: hopping transport and band-like transport.
Hopping Transport: In less ordered or amorphous organic materials, charge carriers are typically localized on individual molecules. Transport occurs through a thermally activated "hopping" process, where a charge moves from one molecule to an adjacent one. This process is often described by Marcus theory, which considers the reorganization energy of the molecule and the electronic coupling between neighboring molecules. For many BTBT derivatives, especially in disordered thin films, this mechanism is a significant contributor to charge movement. The mobility in this regime typically shows a positive temperature dependence (i.e., mobility increases with temperature).
Band-like Transport: In highly crystalline organic semiconductors, such as single crystals of BTBT derivatives, the strong intermolecular orbital overlap can lead to the formation of electronic bands, similar to inorganic semiconductors. In this "band-like" transport regime, charge carriers are delocalized over multiple molecular units and can move more freely. A key characteristic of band-like transport is that the charge carrier mobility often decreases with increasing temperature (μ ∝ T⁻ⁿ), as charge movement is limited by scattering with lattice vibrations (phonons). rsc.org Several studies on highly ordered C8-BTBT single-crystal transistors have demonstrated this band-like behavior, with mobility increasing as the temperature is lowered. rsc.orgrsc.org
The dominant transport pathway in a given BTBT-based material is not always distinct and can be a combination of both mechanisms. Factors such as crystal quality, purity, temperature, and the presence of structural disorder heavily influence whether transport is predominantly hopping-based, band-like, or in an intermediate regime. mdpi.comacs.org
Understanding Charge Carrier Mobility in BTBT Derivatives
Charge carrier mobility (µ) is a critical parameter for evaluating the performance of a semiconductor. BTBT and its derivatives are renowned for their exceptionally high hole mobilities. These values are not intrinsic to the core molecule alone but are profoundly influenced by various structural and environmental factors.
Influence of Alkyl Side Chains: The length and nature of alkyl side chains attached to the BTBT core play a crucial role in determining the material's charge transport properties. acs.org Longer alkyl chains can promote better molecular ordering and a more favorable packing structure, which in turn enhances intermolecular electronic coupling. rsc.orgacs.org This is sometimes referred to as a "zipper effect," where the interdigitation of alkyl chains brings the conjugated cores into closer proximity, facilitating more efficient charge transport. rsc.org For instance, studies on the Ph-BTBT-n series have shown a clear trend of increasing hole mobility with longer alkyl chains (from n=4 to n=12) in vacuum-deposited devices. rsc.org
Molecular Packing and Polymorphism: The arrangement of molecules in the solid state, known as molecular packing, is paramount for efficient charge transport. BTBT derivatives often adopt a herringbone packing motif, which provides two-dimensional (2D) charge transport pathways. tcichemicals.com This 2D electronic structure is beneficial for high mobility. Polymorphism, the ability of a compound to exist in more than one crystal form, also significantly impacts charge transport, as different polymorphs will have distinct intermolecular interactions and orbital overlaps. tcichemicals.com
Processing and Device Architecture: The method of film deposition (e.g., solution-shearing, spin-coating, vacuum deposition) and the characteristics of the dielectric interface can dramatically affect the measured mobility. mdpi.comacs.org For example, solution-shearing techniques have been shown to produce highly crystalline films of C8-BTBT blended with polystyrene, leading to mobilities exceeding 10 cm²/Vs. acs.org Furthermore, the use of self-assembled monolayers on the dielectric surface can reduce charge trapping and improve device performance.
The table below summarizes reported hole mobility values for various BTBT derivatives, showcasing the impact of different substitution patterns and processing methods.
| Compound | Substitution | Deposition Method | Hole Mobility (µh) [cm²/Vs] |
| C8-BTBT | 2,7-dioctyl | Solution Process | >10 bohrium.com |
| C12-BTBT | 2,7-didodecyl | Solution Process | High researchgate.net |
| Ph-BTBT-C10 | 2-decyl-7-phenyl | Spin Coating | 22.4 rsc.org |
| Ph-BTBT-12 | 2-dodecyl-7-phenyl | Vacuum Deposition | 6.0 rsc.org |
| Ph-BTBT-10 | 2-decyl-7-phenyl | Vacuum Deposition | 11.0 rsc.org |
| D(PhFCO)-BTBT | Electron-withdrawing group | Not specified | Electron mobility reported |
| BTBTN-C10 | Naphthyl and C10-alkyl | Not specified | 3.28 acs.org |
| DOPBTBT | 2,7-bis(4-decyloxyphenyl) | Not specified | 0.74 (thin film), 1.1 (monolayer) rsc.org |
This table presents a selection of reported values and is not exhaustive. Mobility can vary significantly based on specific device fabrication and measurement conditions.
Exciton Dynamics and Charge Generation
In optoelectronic devices like photodetectors and solar cells, the process begins with the absorption of a photon, which creates a tightly bound electron-hole pair known as an exciton. The dynamics of these excitons are central to device function.
The absorption characteristics of BTBT derivatives are determined by their molecular structure. The extensive π-conjugated system of the BTBT core leads to strong absorption in the ultraviolet region. tcichemicals.com The introduction of different functional groups can tune the absorption spectrum. For example, extending the conjugation length by adding thiophene (B33073) rings can red-shift the absorption peaks. tcichemicals.com
Once an exciton is formed, it must diffuse to a region where it can be dissociated into free charge carriers. In a single-component material, this can occur at defect sites or at the interface with an electrode. In donor-acceptor systems, such as those used in organic solar cells, exciton dissociation primarily occurs at the interface between the electron-donating and electron-accepting materials. The energy offset between the frontier molecular orbitals (HOMO and LUMO) of the donor and acceptor provides the driving force for this charge transfer process. acs.org
For BTBT-based photodetectors, charge generation occurs when absorbed photons create excitons that subsequently separate into free electrons and holes, which are then collected at the electrodes, generating a photocurrent. The efficiency of this process depends on the exciton diffusion length and the probability of dissociation. Some BTBT derivatives have shown high photoluminescence quantum yields, indicating that radiative decay of excitons is a competitive process. rsc.org For instance, a decyloxy-substituted diphenyl-BTBT derivative (DOPBTBT) was reported to have a high photoluminescence quantum yield of 48%. rsc.org
Mechanisms of Exciton Quenching and Recombination
Not all generated excitons lead to free charge carriers. Several non-productive pathways, broadly categorized as quenching and recombination, can reduce device efficiency.
Exciton Quenching: This refers to any process that deactivates an exciton before it can dissociate into charges. Quenching can occur through various mechanisms:
Annihilation: At high light intensities or high charge carrier densities, interactions between two excitons (exciton-exciton annihilation) or between an exciton and a charge carrier (exciton-polaron quenching) can lead to non-radiative decay. researchgate.net
Energy Transfer: Excitons can transfer their energy to lower-energy trap states within the material or to adjacent molecules with lower-energy excited states, a process that often results in non-radiative decay.
Defect Quenching: Structural defects and chemical impurities can act as quenching sites, providing a pathway for non-radiative deactivation of excitons.
Charge Recombination: Once free charge carriers are generated, they can recombine before being extracted from the device. This is a major loss mechanism in organic solar cells and light-emitting devices. The primary types of recombination include:
Bimolecular (Langevin) Recombination: A free electron and a free hole encounter each other in the bulk of the material and recombine, often releasing energy as light (radiative recombination) or heat (non-radiative recombination). rsc.org
Trap-Assisted (Shockley-Read-Hall) Recombination: A charge carrier is first trapped at a defect state within the bandgap. The trapped carrier then recombines with a free carrier of the opposite sign. This is a significant non-radiative recombination pathway, especially in materials with a high density of trap states. rsc.org
In the context of BTBT-based devices, minimizing these loss pathways is crucial. For example, in light-emitting transistors, suppressing exciton quenching is essential for achieving high brightness. acs.org Similarly, in solar cells, reducing charge recombination is key to maximizing the short-circuit current and open-circuit voltage.
Intermolecular Interactions and Charge Delocalization
The arrangement of molecules in the solid state and the nature of their interactions are what enable or hinder the movement of charge. In BTBT derivatives, specific intermolecular interactions are key to their high charge carrier mobilities.
Herringbone Packing: A hallmark of many high-performance organic semiconductors, including BTBT derivatives, is the herringbone packing motif. acs.orgrsc.orgalfa-chemistry.com In this arrangement, the planar aromatic cores of adjacent molecules are not perfectly stacked face-to-face (π-stacking) but are tilted with respect to each other, resembling the bones of a herring. This structure provides significant orbital overlap in two dimensions, creating efficient pathways for charge transport both along the stacking direction and between adjacent stacks. alfa-chemistry.com
Charge Delocalization: Effective intermolecular interactions lead to charge delocalization, where the wave function of a charge carrier extends over several molecular units. mdpi.com This delocalization reduces the energetic barrier for charge movement and is a prerequisite for band-like transport. Studies on highly crystalline C8-BTBT films have confirmed the two-dimensional nature of charge delocalization. mdpi.com The extent of delocalization is sensitive to both static disorder (imperfections in the crystal lattice) and dynamic disorder (thermal fluctuations of the molecules). mdpi.com
The "zipper effect" induced by alkyl side chains is a direct consequence of intermolecular van der Waals forces. rsc.org The interdigitation of these chains pulls the conjugated backbones closer, strengthening the π-π and S-S interactions and thereby enhancing charge delocalization and mobility. rsc.org
Factors Governing p-Channel and Ambipolar Transport Characteristics
The majority of BTBT derivatives reported to date exhibit unipolar p-channel behavior, meaning they preferentially transport positive charge carriers (holes). mdpi.comtcichemicals.com However, for certain applications, such as complementary logic circuits, ambipolar transport (the ability to transport both holes and electrons) is highly desirable.
Dominance of p-Channel Transport: The intrinsic electronic structure of the BTBT core, with a relatively high-lying Highest Occupied Molecular Orbital (HOMO) and a much higher Lowest Unoccupied Molecular Orbital (LUMO), makes hole injection and transport more favorable than electron injection and transport. The HOMO level of many BTBT derivatives is well-aligned with the work function of common source-drain electrodes like gold, facilitating efficient hole injection. Conversely, the high LUMO level creates a large energetic barrier for electron injection.
Achieving Ambipolar and n-Channel Transport: To induce ambipolar or even n-channel (electron-transporting) behavior in BTBT-based materials, the molecular structure must be modified to lower the LUMO energy level. This is typically achieved by attaching strong electron-withdrawing groups (EWGs) to the BTBT core.
Electron-Withdrawing Groups: Functional groups like cyano (-CN), fluoro (-F), or carbonyl (-C=O) are potent EWGs. By pulling electron density away from the conjugated system, they stabilize the LUMO level, reducing the barrier for electron injection. For example, a BTBT derivative functionalized with a phthalonitrile group, which contains four cyano substituents, was shown to exhibit perfectly balanced ambipolar charge transport. rsc.org Similarly, attaching an electron-withdrawing carbonyl group directly to the BTBT core has been shown to lower the HOMO level. acs.org
Heterojunction Engineering: Another strategy to achieve ambipolar behavior is to create a bilayer or blended heterostructure with a known n-type semiconductor. For instance, a device combining p-type Ph-BTBT-10 with n-type zinc oxide (ZnO) demonstrated well-balanced ambipolar characteristics, with the Ph-BTBT-10 and ZnO forming distinct pathways for hole and electron transport, respectively. rsc.org
The choice of substituent can also subtly influence the transport characteristics by altering the HOMO/LUMO levels. An electron-donating group, such as an amino group, can raise the HOMO level, which can improve hole injection efficiency and stabilize p-type operation. acs.org Therefore, the rational design of substituents provides a powerful tool to tune the charge transport from purely p-channel to ambipolar, opening up a wider range of potential applications for BTBT-based materials.
Solid State Organization and Morphology of Benzo B Benzo 1 2 Thieno 2,3 D Thiophene Thin Films
Crystal Engineering and Polymorphism in BTBT Compounds
Crystal engineering of BTBT-based materials focuses on controlling the intermolecular arrangement to optimize electronic properties. The molecular structure can be tailored through chemical functionalization to direct specific packing motifs. However, this can also lead to polymorphism, where the same compound crystallizes into different structures, or phases, depending on the processing conditions.
A notable phenomenon is the formation of substrate-induced phases (SIPs), which are polymorphic structures that differ from the bulk single-crystal structure and are unique to thin films. For instance, in the family of benzothieno[3,2-b]benzothiophene (BTBT) organic semiconductors, a SIP with a herringbone motif has been observed in spin-coated films, which is distinct from the layered π-π stacking found in single crystals of the same material nih.gov. This SIP can slowly convert to the more stable bulk structure over time, a process that can be significantly accelerated by solvent vapor annealing nih.gov.
Temperature also induces polymorphism. Thin films of 2,7-bis(octyloxy) benzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8), a BTBT derivative, exhibit a substrate-induced phase that is different from its bulk structure . The morphology and structure of these films, grown by physical vapor deposition, are sensitive to post-annealing temperatures, which can cause phase transitions with significant implications for electrical performance .
Molecular Packing Arrangements: Herringbone vs. Brickwork
The arrangement of molecules in the crystalline state is critical for efficient charge transport. Two of the most common packing motifs for linear π-conjugated molecules like BTBT derivatives are the herringbone and brickwork (or layered π-stacking) arrangements.
Herringbone Packing: In this arrangement, the long axes of adjacent molecules are tilted with respect to each other, resembling a herringbone pattern. This motif is common in many organic semiconductors. While it can support good charge transport, the electronic coupling between molecules can be less optimal compared to π-stacked arrangements. A substrate-induced herringbone phase has been identified in thin films of BTBT derivatives, which can evolve into a different structure over time or with treatment nih.gov.
Brickwork/π-Stacking: This arrangement involves a cofacial stacking of the π-conjugated cores of the molecules, often in a layered structure. This cofacial orientation leads to significant overlap of the π-orbitals of adjacent molecules, which is highly favorable for charge transport. Single crystals of some BTBT derivatives exhibit this layered π-π stacking nih.gov. The oxidation of sulfur atoms in 2,7-diBr-BTBT has been shown to alter the molecular packing, moving away from the typical herringbone structure to one with significant π-stacking, maintaining an interplanar spacing of approximately 3.46 Å mdpi.com.
The specific packing adopted is influenced by factors such as the nature of substituents on the BTBT core and the processing conditions used to form the solid-state film.
Influence of Intermolecular Orbital Overlap and π-Stacking
Efficient charge transport in organic semiconductors relies on the effective electronic coupling between adjacent molecules, which is governed by the overlap of their frontier molecular orbitals (HOMO for hole transport, LUMO for electron transport). The extent of this overlap is highly dependent on the intermolecular arrangement.
A large conjugated planar structure, close π-stacking, and multiple intermolecular interactions are conducive to good environmental stability and high charge mobility rsc.org. The sulfur-rich nature of fused thiophenes like BTBT promotes strong intermolecular interactions, which enhances the dimensionality of charge transport pathways mdpi.com. This extensive π-orbital overlap facilitates efficient charge transfer between molecules mdpi.com. A dense and close-packed structure with extended π-conjugation is a key design principle for facilitating charge transport nih.gov.
Theoretical studies on thieno[2,3-b]benzothiophene derivatives have shown that compounds with close π-stacking arrangements can achieve high predicted hole mobilities, demonstrating the direct link between molecular arrangement and performance rsc.org.
Thin Film Growth and Microstructure Formation
The transition from a single molecule to a functional thin film involves complex growth dynamics that determine the final microstructure and morphology. These characteristics, including grain size, crystallinity, and grain boundary structure, are critical for device performance.
The method used to deposit the organic semiconductor thin film has a profound impact on its final structure. The two primary methods are vacuum deposition and solution-processing.
Vacuum Deposition: This technique, often involving thermal evaporation in a high vacuum, can produce highly ordered crystalline thin films nih.govresearchgate.net. The process allows for precise control over growth parameters like substrate temperature and deposition rate. Films deposited at higher substrate temperatures often exhibit larger grain sizes, which is generally beneficial for device performance lookchem.com. The deposition flux rate is also a critical parameter; slow rates can lead to 3D island growth with significant grain boundaries, while higher rates can improve interconnectivity between grains lookchem.com. A two-stage deposition process, starting slow and then increasing the rate, has been used to optimize both crystallinity and connectivity lookchem.com.
Solution-Processing: These methods, such as spin-coating and solution shearing, offer advantages in terms of cost and potential for large-area manufacturing mdpi.comresearchgate.net. However, controlling the crystallization process from solution can be more complex. The choice of solvent, solution concentration, and deposition speed are all critical parameters. Solution-shearing has been successfully used to fabricate devices with BTBT derivatives mdpi.com. Despite the potential for lower cost, vacuum-deposited films often exhibit higher field-effect mobility due to the potential for higher crystalline order mdpi.com.
The table below summarizes the key characteristics of each deposition method.
| Feature | Vacuum Deposition | Solution-Processing |
| Process | Thermal evaporation in high vacuum researchgate.net | Deposition from a solution (e.g., spin-coating, solution shearing) mdpi.com |
| Cost | Higher cost mdpi.com | Lower cost, suitable for large-area manufacturing mdpi.comresearchgate.net |
| Film Quality | Can produce highly ordered, homogeneous films researchgate.net | Morphology is sensitive to solvent, concentration, and deposition technique mdpi.com |
| Typical Mobility | Generally higher mdpi.com | Can be lower, but high performance is achievable researchgate.net |
| Control Parameters | Substrate temperature, deposition rate lookchem.com | Solvent choice, solution concentration, annealing conditions nih.gov |
The interface between the gate dielectric and the organic semiconductor is crucial for the performance of thin-film transistors. The surface properties of the substrate can dictate the molecular orientation and morphology of the initial layers of the semiconductor film.
Bare silicon dioxide (SiO₂) surfaces often have acidic silanol groups (Si-OH) that can act as charge traps, negatively impacting device performance researchgate.net. To mitigate this, surface passivation is commonly employed. Treatment with organosilanes, such as octyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), forms a self-assembled monolayer (SAM) on the dielectric surface researchgate.net.
This passivation has two key benefits:
Reduces Trap Sites: The SAM neutralizes the silanol groups, reducing the density of charge trapping sites researchgate.net.
Modifies Surface Energy: The treatment converts the hydrophilic SiO₂ surface to a hydrophobic one researchgate.net. This lower surface energy reduces the adhesion strength between the semiconductor molecules and the substrate, which promotes a more vertical alignment of the molecules lookchem.com. This vertical orientation is ideal for efficient in-plane charge transport in field-effect transistors lookchem.com.
Correlation of Solid-State Structure with Charge Transport Performance
There is a direct and critical correlation between the solid-state structure of the BTBT thin film and its charge transport characteristics. High charge carrier mobility is achieved when there is a high degree of crystalline order, large grain sizes, and strong electronic coupling between molecules.
Highly ordered microstructures, as evidenced by X-ray diffraction (XRD) analysis, are consistently linked to better device performance mdpi.com. For example, in a study of two different BTBT derivatives, the compound that formed films with a more ordered microstructure and larger grain size exhibited significantly higher charge carrier mobility mdpi.com. The molecular arrangement directly impacts the intermolecular orbital overlap; a vertically aligned, π-stacked structure is highly desirable as it facilitates efficient charge hopping between adjacent molecules mdpi.comlookchem.com.
The morphology of the film, observed through techniques like Atomic Force Microscopy (AFM), also plays a key role. Well-interconnected crystalline grains with minimal voids or deep grain boundaries provide continuous pathways for charge carriers, leading to improved mobility lookchem.com. Conversely, a film with small grains and large, deep grain boundaries will exhibit poor performance due to the disruption of charge transport pathways lookchem.com. Therefore, optimizing the thin-film microstructure through careful control of deposition conditions and substrate engineering is paramount for realizing high-performance electronic devices based on BTBT compounds mdpi.com.
The table below illustrates the relationship between structural properties and their impact on charge transport.
| Structural Property | Favorable Characteristic | Impact on Charge Transport |
| Crystallinity | High degree of molecular order mdpi.com | Enhances charge carrier mobility by providing well-defined transport pathways. |
| Molecular Packing | Close π-stacking (brickwork) rsc.org | Maximizes intermolecular orbital overlap for efficient charge transfer mdpi.com. |
| Grain Size | Large, well-defined grains lookchem.com | Reduces the number of grain boundaries that can impede charge transport. |
| Film Morphology | High interconnectivity between grains, low void density lookchem.com | Ensures continuous pathways for charge carriers across the film. |
| Molecular Orientation | Vertical alignment on the substrate lookchem.com | Aligns the efficient π-π stacking direction with the current flow in a transistor. |
Spectroscopic and Electrochemical Characterization of Benzo B Benzo 1 2 Thieno 2,3 D Thiophene Derivatives
Optical Absorption Spectroscopy for Electronic Transitions and Optical Band Gap Determination
Optical absorption spectroscopy is a fundamental technique to investigate the electronic transitions in conjugated molecules. For BTT derivatives, UV-Vis spectroscopy reveals information about the π-π* transitions and allows for the determination of the optical band gap (Eg).
In a study of two BTT derivatives, 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene, the UV-Vis absorption spectra were recorded in chloroform solution. The resulting spectra were used to calculate the optical band gaps. mdpi.com The optical properties of these derivatives are summarized in the table below.
| Compound | λmax (nm) | Optical Band Gap (Eg) (eV) |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | 350 | 3.23 |
| 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene | 355 | 3.22 |
Data sourced from a study on solution-processable BTT derivatives. mdpi.com
The position of the maximum absorption wavelength (λmax) and the onset of the absorption edge are used to calculate the optical band gap, which is a critical parameter for optoelectronic applications.
Photoluminescence and Fluorescence Spectroscopy for Emission Properties
Photoluminescence (PL) and fluorescence spectroscopy are employed to study the emissive properties of materials, providing information on their potential use in organic light-emitting diodes (OLEDs).
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. While specific fluorescence quantum yield data for Benzo[b]benzo researchgate.netachemblock.comthieno[2,3-d]thiophene and its direct derivatives are not extensively reported in the reviewed literature, related studies on multifunctional benzothiophene (B83047) derivatives highlight the importance of molecular design in achieving strong luminescence. For instance, a study on 2,7-diphenylbenzo researchgate.netachemblock.comthieno[3,2-b]benzofuran (BTBF-DPh), which integrates a glpbio.combenzothieno[3,2-b] glpbio.combenzothiophene core with a furan group, demonstrated blue emission with an external quantum efficiency of 4.23% in an OLED device. This suggests that appropriate functionalization of the BTT core could lead to materials with significant emissive properties.
Time-resolved fluorimetry is used to measure the decay of the excited state, providing the excited state lifetime (τ). This parameter is crucial for understanding the dynamics of photophysical processes, including fluorescence and non-radiative decay pathways. Specific data from time-resolved fluorimetry for Benzo[b]benzo researchgate.netachemblock.comthieno[2,3-d]thiophene derivatives were not available in the surveyed literature. However, studies on related polycyclic aromatic sulfur heterocycles like dibenzothiophene (B1670422) derivatives have shown that the excited state dynamics are complex, involving rapid intersystem crossing to the triplet state. Such investigations are vital for designing efficient phosphorescent or fluorescent materials.
Cyclic Voltammetry for Redox Potentials and Electrochemical Energy Level Determination
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of molecules. From these potentials, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. These energy levels are critical for determining the charge injection and transport properties of a semiconductor and for predicting the open-circuit voltage in organic solar cells.
For the aforementioned BTT derivatives, CV measurements were performed in a dichloromethane solution. mdpi.com The onset oxidation potentials were used to calculate the HOMO energy levels. The LUMO levels were then estimated by subtracting the optical band gap from the HOMO level.
| Compound | Eoxonset (V) | HOMO (eV) | LUMO (eV) |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | 1.18 | -5.51 | -2.29 |
| 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene | 1.16 | -5.49 | -2.26 |
Electrochemical data for BTT derivatives. mdpi.com
These energy levels are crucial for designing device architectures with efficient charge injection and transport by matching the energy levels of adjacent layers.
X-ray Diffraction (XRD) for Crystallinity and Thin Film Orientation
X-ray diffraction (XRD) is an essential technique for probing the crystalline structure and molecular orientation in thin films of organic semiconductors. The degree of crystallinity and the orientation of the molecules relative to the substrate have a profound impact on charge transport, with highly ordered, edge-on or face-on orientations generally leading to higher charge carrier mobilities.
In the study of solution-processed thin films of BTT derivatives, θ-2θ XRD analysis was conducted. mdpi.com The XRD profile of a thin film of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene revealed multiple diffraction peaks, indicating a highly ordered microstructure. mdpi.com The primary diffraction peaks for the two derivatives were observed at 2θ values that correspond to d-spacings close to their calculated molecular lengths, suggesting a vertically aligned molecular arrangement on the film surface. mdpi.com
| Compound | 2θ (°) | d-spacing (nm) | Calculated Molecular Length (nm) |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | 5.90 | 1.50 | 1.51 |
| 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene | 5.66 | 1.56 | 1.59 |
XRD data for thin films of BTT derivatives. mdpi.com
Atomic Force Microscopy (AFM) for Surface Topography and Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of the surface of thin films. The morphology of the film, including grain size, shape, and connectivity, is a critical factor influencing the performance of organic electronic devices.
AFM analysis of the BTT derivative thin films was performed in non-contact mode. The surface morphology of the 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene film showed small, rod-shaped grains with a significant number of grain boundaries. In contrast, the film of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene exhibited highly crystalline features with well-defined terraced layers, which is often correlated with better device performance. mdpi.com These observations highlight the significant impact of subtle molecular structure modifications on the thin-film morphology.
Applications of Benzo B Benzo 1 2 Thieno 2,3 D Thiophene in Organic Electronic Devices
Organic Field-Effect Transistors (OFETs)
Derivatives of Benzo[b]benzo mdpi.comresearchgate.netthieno[2,3-d]thiophene are extensively studied as the active channel layer in p-type OFETs, demonstrating reliable electrical performance and good stability in ambient environments bohrium.comnih.gov.
OFETs incorporating BTBT derivatives are commonly fabricated in bottom-gate configurations, which allow for the use of well-established silicon/silicon dioxide (Si/SiO₂) substrates. The two predominant architectures are:
Bottom-Gate, Top-Contact (BGTC): In this setup, the semiconductor layer is deposited onto the gate dielectric first, followed by the thermal evaporation of the source and drain electrodes on top. This architecture is widely used for solution-processed BTBT derivatives bohrium.comnih.gov.
Bottom-Gate, Bottom-Contact (BGBC): Here, the source and drain electrodes are patterned on the dielectric layer before the deposition of the organic semiconductor. This configuration has been used for thermally deposited BTBT derivatives wikipedia.org.
The fabrication of the active semiconductor layer is a critical step that significantly influences device performance. For BTBT-based materials, solution-based techniques are favored for their potential in low-cost, large-area manufacturing nih.gov. The solution-shearing method is a prominent technique used to deposit thin films of BTBT derivatives, enabling the formation of crystalline films with well-ordered molecular packing researchgate.netbohrium.comnih.gov. The process involves dissolving the BTBT compound in a suitable solvent and spreading it across the substrate with a blade at a controlled speed and temperature.
In addition to solution processing, thermal deposition (or vacuum evaporation) is another technique used for fabricating the active layer, particularly for small molecules that are not readily soluble wikipedia.org.
The performance of OFETs is primarily evaluated by two key metrics: charge carrier mobility (µ), which measures how quickly charge carriers move through the semiconductor, and the current on/off ratio (Ion/Ioff), which indicates the device's switching capability. BTBT-based OFETs consistently show high values for both metrics.
The electrical properties are highly dependent on the specific chemical structure of the BTBT derivative used. By modifying the core BTBT structure with different functional groups, researchers can tune the material's packing and electronic properties to optimize device performance. All reported devices based on these derivatives exhibit p-channel (hole-transporting) characteristics researchgate.netbohrium.com.
Below is a table summarizing the performance of OFETs based on various solution-processed Benzo[b]benzo mdpi.comresearchgate.netthieno[2,3-d]thiophene derivatives.
| Derivative Name | End-Capping/Functional Group | Hole Mobility (cm²/Vs) | Current On/Off Ratio |
| Compound 1 | 2-(phenylethynyl) | ~0.03 | ~10⁶ |
| Compound 3 | 2-(dibenzo[b,d]thiophen-2-yl) | 0.005 | >10⁶ |
| Compound 2 | 2-(benzo[b]thiophen-5-yl) | ~0.0005 (10x lower than Cpd 3) | Not specified |
Data sourced from multiple studies researchgate.netbohrium.comnih.gov.
Optimizing the performance of BTBT-based OFETs involves strategies at both the molecular and device levels.
Molecular Engineering: A primary strategy is the chemical modification of the BTBT core. The introduction of different end-capping groups or π-bridge spacers can significantly influence molecular packing, thin-film morphology, and ultimately, charge transport. For instance, introducing an acetylenic linkage has been shown to be advantageous due to its ability to increase oxidation potential and its flexibility in accommodating steric constraints researchgate.net. Synthesizing derivatives with extended π-conjugation is another approach to modulate the physicochemical characteristics of the semiconductor bohrium.com.
Processing and Interface Engineering: The conditions under which the semiconductor film is grown have a profound effect on device performance. For solution-sheared films, parameters such as solvent choice, solution concentration, shearing speed, and substrate temperature are meticulously controlled to achieve high crystallinity and good interconnectivity between crystalline grains. Furthermore, treating the surface of the dielectric layer (e.g., SiO₂) with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), can reduce surface energy, promoting better molecular ordering at the critical semiconductor-dielectric interface and leading to improved charge carrier mobility .
Organic Light-Emitting Diodes (OLEDs)
While organic semiconductors as a class are widely used in OLEDs, detailed research findings specifically documenting the application of Benzo[b]benzo mdpi.comresearchgate.netthieno[2,3-d]thiophene or its direct derivatives as emitter or charge transport materials in OLEDs are not prominently available in the reviewed literature.
Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs)
The Benzo[b]benzo mdpi.comresearchgate.netthieno[2,3-d]thiophene core has been successfully incorporated into novel materials for organic solar cells, where it plays a crucial role in the light-to-electricity conversion process.
In a significant departure from its common use in p-type transistors, the BTBT scaffold has been engineered to create high-performance non-fullerene acceptors (NFAs) for OPVs. Fused-ring electron acceptors (FREAs) have gained immense interest due to their tunable electronic structure and strong light absorption properties.
Researchers have designed and synthesized three isomeric FREAs, designated Z1-aa, Z1-ab, and Z1-bb, using a BTBT-based octacyclic fused-ring core as the central electron-donating unit, flanked by electron-deficient 3-(1,1-dicyanomethylene)-5,6-difluoro-1-indanone terminals. The key difference between the isomers lies in the positions at which the cyclopentadienyl moiety is fused to the BTBT core, which alters the molecule's geometry and electronic properties.
When these acceptors were blended with the polymer donor PM6 to fabricate organic solar cells, the devices showed significant variation in performance, highlighting the impact of isomerization. The Z1-bb-based device exhibited the highest power conversion efficiency (PCE) of 12.66%, a notable performance for single-junction organic solar cells. This superior performance was attributed to the red-shifted absorption of Z1-bb and more balanced charge transport in the PM6:Z1-bb blend film, which led to a higher short-circuit current density (Jsc) and fill factor (FF).
The performance metrics for solar cells based on the different BTBT-based isomeric acceptors are summarized below.
| Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Z1-aa | 0.99 | 8.82 | 52.12 | 4.56 |
| Z1-ab | 1.01 | 14.12 | 67.15 | 9.60 |
| Z1-bb | 0.98 | 18.52 | 70.05 | 12.66 |
Data sourced from Zhou et al., 2020.
Influence of Isomerism on Photovoltaic Parameters
Isomerism in the molecular structure of organic semiconductors can have a profound impact on their electronic properties, molecular packing, and, consequently, the performance of organic solar cells (OSCs). Research into fused-ring electron acceptors (FREAs) based on the Benzo[b]benzo nih.govrsc.orgthieno[2,3-d]thiophene (BTBT) core has demonstrated that different linkage patterns of the same constituent aromatic rings can lead to significant variations in photovoltaic parameters. rsc.org
A study involving three isomeric FREAs, namely Z1-aa, Z1-ab, and Z1-bb, synthesized from different reaction sites of a BTBT-based fused-ring core, highlighted these structural effects. rsc.org When these isomers were blended with the polymer donor PM6 to fabricate OSCs, their differing electronic structures and morphological properties resulted in distinct device performances. rsc.org
The Z1-bb isomer exhibited red-shifted absorption and a higher maximum molar extinction coefficient compared to Z1-aa and Z1-ab. rsc.org This improved light absorption, coupled with more balanced charge transport in the PM6:Z1-bb blend film, contributed to a higher short-circuit current density (Jsc) and fill factor (FF). rsc.org As a result, the OSCs based on Z1-bb achieved a power conversion efficiency (PCE) of 12.66%, which was significantly higher than the devices based on Z1-ab (9.60%) and Z1-aa (4.56%). rsc.org The superior performance of the Z1-bb based device was attributed to the simultaneous enhancement of all key photovoltaic parameters: open-circuit voltage (Voc), Jsc, and FF. rsc.org These findings underscore that the strategic isomerization of the fused-ring core is a promising approach for developing high-performance FREAs for OSCs. rsc.org
| Isomer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA cm⁻²) | Fill Factor (FF) (%) |
|---|---|---|---|---|
| Z1-aa | 4.56 | 1.00 | 9.15 | 49.85 |
| Z1-ab | 9.60 | 0.99 | 14.38 | 67.23 |
| Z1-bb | 12.66 | 0.98 | 18.52 | 70.05 |
Organic Phototransistors (OPTs) and UV-Responsive Devices
Derivatives of Benzo[b]benzo nih.govrsc.orgthieno[2,3-d]thiophene have also been investigated for their potential in organic phototransistors (OPTs) and UV-responsive devices. These devices are crucial components in applications such as image sensing, optical communication, and environmental monitoring. The performance of OPTs is characterized by parameters like photosensitivity, photoresponsivity, and detectivity.
A notable example is the use of 2,7-dipentylbenzo[b]benzo nih.govrsc.orgthieno[2,3-d]thiophene (C5-BTBT) in a UV-responsive phototransistor. rsc.org In this application, the C5-BTBT was part of a three-component semiconductor system. rsc.org The study explored how the addition of various azobenzene derivatives could alter the rise and relaxation times of the device when exposed to and removed from UV light. rsc.org For instance, the inclusion of a nitro-azobenzene derivative was found to increase the relaxation rate constant from 278 to 578 seconds, effectively extending the lifetime of the photo-excited state. rsc.org Conversely, an amino-azobenzene derivative facilitated faster charge recombination. rsc.org This research demonstrates the tunability of the photo-responsive behavior of BTBT-based devices through molecular engineering.
Another derivative, an anthracene-linked Benzo[b]benzo nih.govrsc.orgthieno[2,3-d]thiophene (2-An-BTBT), has been utilized in a single-crystal organic field-effect transistor that also exhibits significant photo-responsive characteristics. This device achieved a high photoresponsivity of 7136 A/W when illuminated with 380 nm UV light at an intensity of 17.7 µW/cm². researchgate.net This high responsivity is attributed to the long exciton diffusion length in the organic single crystal and the short channel length of the fabricated device. researchgate.net The device also demonstrated stable switching behavior. researchgate.net
| Compound | Device Type | Performance Metric | Value | Conditions |
|---|---|---|---|---|
| C5-BTBT with nitro-azobenzene | UV-Responsive Phototransistor | Relaxation Rate Constant (τ) | 578 s | After UV exposure |
| 2-An-BTBT | Single Crystal Phototransistor | Photoresponsivity (R) | 7136 A/W | 380 nm UV light, 17.7 µW/cm² |
Supramolecular Chemistry and Self Assembly of Benzo B Benzo 1 2 Thieno 2,3 D Thiophene Based Systems
Principles of Self-Assembly in π-Conjugated Molecules
The self-assembly of π-conjugated molecules is a process where molecules spontaneously organize into structurally well-defined and stable arrangements. nih.gov This "bottom-up" approach is crucial for creating nanostructured materials with tailored optoelectronic properties for devices like organic field-effect transistors (OFETs) and organic photovoltaics. nih.gov The primary driving force for the assembly of molecules with large aromatic cores is the π-π interaction, which encourages discotic molecules to stack on top of one another, forming columns that can serve as channels for charge and energy transport. nih.gov
Several factors influence the final morphology of the assembled nanostructures:
Molecular Design: The structure of the π-conjugated core and the nature of its peripheral side chains are critical. Attaching different side chains can alter the molecule's solubility, polarity, and dipole moment, which in turn directs the self-assembly process into specific morphologies like nanowires, nanobelts, or tubes. acs.orgnih.gov
Intermolecular Interactions: The process is directed by a variety of non-covalent forces, including hydrogen bonding, metal coordination, and van der Waals forces, in addition to π-π stacking. nih.govchemistryviews.org
Processing Conditions: External factors such as the solvent used, concentration of the solution, and temperature play a significant role in guiding the assembly pathway. nih.govchemistryviews.org The nature of the solvent, for instance, can drastically change the resulting nanostructure from micelles in one solvent to fibrils in another. chemistryviews.org
For π-conjugated polymers, this hierarchical assembly determines not just intermolecular ordering (π–π stacking) but also intramolecular conformation and mesoscale domain connectivity, all of which are critical for electronic performance. researchgate.net Ultimately, controlling these assembly pathways is key to modulating the multiscale morphology of organic semiconductors to enhance device performance. researchgate.net
Role of Non-Covalent Interactions (e.g., π-π, CH···S, van der Waals) in Molecular Aggregation
The aggregation of BTBT and related thienoacene molecules is orchestrated by a symphony of subtle, non-covalent forces. These interactions, while individually weak, collectively dictate the crystal packing and, consequently, the material's electronic properties.
π-π Interactions: This is a primary driving force for the assembly of planar, aromatic molecules like BTBT. nih.govutah.edu The interaction between the electron-rich π-systems of adjacent molecules leads to stacking, typically in a face-to-face or slipped-stack arrangement. utah.eduosti.gov In BTBT derivatives, the extensive conjugated system of the fused aromatic rings provides a large surface area for efficient π-orbital overlap, which is crucial for charge transport. mdpi.com The arrangement can be lamellar, with distinct layers of conjugated cores and aliphatic side chains, or herringbone, and these packing motifs significantly influence charge carrier mobility. osti.govnih.gov Cocrystallization has emerged as a strategy to control whether a molecule adopts a herringbone versus a slipped-stack arrangement, thereby tuning its photophysical properties. osti.gov
CH···S Interactions: In sulfur-containing heterocycles like BTBT, short contacts between carbon-hydrogen bonds and sulfur atoms are significant. These CH···S interactions, a type of weak hydrogen bond, act as a key directional force in the self-assembly process. chinesechemsoc.org Analysis of fully fused thiophene-benzene alternating ribbons shows that CH···S interactions, alongside π-π stacking, are the main driving forces for self-assembly. chinesechemsoc.org The regular orientation of sulfur atoms in the π-conjugated skeleton facilitates these specific interactions, contributing to the planarity and rigidity of the molecular assembly. chinesechemsoc.org
Conjugated-Length-Dependent Self-Assembly Phenomena
The length of the π-conjugated core in thienoacene-based molecules is a critical parameter that directly influences their self-assembly behavior and resulting material properties. As the conjugation length increases, several molecular and intermolecular characteristics are altered, leading to distinct assembly phenomena.
Studies on a series of fully fused thiophene-benzene alternating ribbons (BDTh-nT, where n=2-6) have shown that the ability to self-assemble is the dominant factor determined by the length of the π-conjugate. chinesechemsoc.org As the number of fused rings increases, the tendency for self-assembly is enhanced. This is demonstrated by the self-association constant (Ka), which increases significantly with the extension of the conjugate. chinesechemsoc.org For example, the Ka for BDTh-6T was found to be more than an order of magnitude larger than that for BDTh-5T. chinesechemsoc.org This enhanced assembly is attributed to stronger intermolecular interactions, evidenced by a decreasing π-π stacking distance with longer conjugation. chinesechemsoc.org
Similarly, research on discrete oligo(3-hexylthiophene)s (D-o3HTs) with varying degrees of polymerization (DP) revealed a clear dependence of self-assembly on chain length. kaist.ac.kr Oligomers with a DP of 12 or more assembled into highly ordered fiber morphologies with a dominant edge-on crystal structure, whereas shorter oligomers (DP ≤ 9) adopted a face-on structure and did not form fibers. kaist.ac.kr This transition in packing motif and morphology highlights how increasing conjugation length can promote more ordered, one-dimensional nanostructures favorable for charge transport.
Table 1: Effect of Conjugation Length on Self-Assembly Properties of Thienoacenes
| Compound Series | Conjugation Length (n) | Key Observation | Reference |
|---|---|---|---|
| BDTh-nT | n=2 to n=6 | Self-assembly capability increases with increasing 'n'. | chinesechemsoc.org |
| BDTh-nT | n=5 | Self-association constant (Ka) = 8 L·mol−1 | chinesechemsoc.org |
| BDTh-nT | n=6 | Self-association constant (Ka) = 107 L·mol−1 | chinesechemsoc.org |
| D-o3HTs | DP ≤ 9 | Dominant face-on structure, no fiber morphology. | kaist.ac.kr |
| D-o3HTs | DP ≥ 12 | Dominant edge-on structure, forms highly ordered fibers. | kaist.ac.kr |
Host-Guest Chemistry and Recognition in BTBT Architectures (e.g., charge-transfer cocrystals)
Host-guest chemistry involves the formation of distinct structural complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. nih.gov In the context of BTBT and other π-conjugated systems, this principle is exploited to create novel functional materials, such as charge-transfer (CT) cocrystals, where the electronic properties of the components are synergistically modified.
The formation of these host-guest systems relies on molecular recognition, where the size, shape, and electronic character of the host's binding cavity are complementary to those of the guest. nih.govchemrxiv.org The cavities in a self-assembled host network can trap guest molecules through interactions like hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov
In BTBT-based systems, the electron-rich π-surface of the aromatic core makes it an excellent candidate for forming cocrystals with electron-accepting molecules. These binary cocrystals, formed through π-π stacking, can exhibit charge-transfer phenomena, which are of significant interest for electronic applications. researchgate.net The strategy of cocrystallization allows for the fine-tuning of the crystal packing and electronic structure in ways not achievable through covalent modification alone. osti.gov By selecting appropriate coformers, it is possible to modulate the π-stacking motif (e.g., from herringbone to slipped-stack), which in turn alters the material's photoluminescence and frontier molecular orbital energy levels. osti.gov
A clear example of shape-selective host-guest binding has been demonstrated in related thienoacene systems. A series of thiophene-benzene ribbons (BDTh-nT) with varying lengths were studied for their ability to bind with the spherical guest fullerene (C60). chinesechemsoc.org It was found that only the ribbon with the appropriate π-conjugated length (BDTh-4T) could effectively bind with C60 through shape recognition, highlighting the specificity that can be achieved in these supramolecular architectures. chinesechemsoc.org This selectivity is crucial for designing materials with precise recognition capabilities for sensing or separation applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for BBTBT derivatives, and how do substituents influence their electronic properties?
- BBTBT derivatives are synthesized via cross-coupling reactions (e.g., Sonogashira coupling for ethynyl-substituted derivatives) or the Fiesselmann thiophene synthesis. Substituents like alkyl chains or electron-withdrawing groups modulate solubility, crystallinity, and charge transport. For example, alkyl chains enhance solution processability, while ethynyl groups planarize the backbone, improving π-orbital overlap .
Q. Which characterization techniques are critical for evaluating BBTBT-based semiconductors?
- Key techniques include:
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability and phase transitions .
- Optoelectronic profiling : UV-Vis spectroscopy and cyclic voltammetry determine optical bandgaps and HOMO/LUMO levels .
- Structural analysis : X-ray diffraction (XRD) and atomic force microscopy (AFM) reveal crystallinity and thin-film morphology .
Q. How does alkyl chain length impact the performance of BBTBT in organic thin-film transistors (OTFTs)?
- Longer alkyl chains (e.g., C7 or C8) improve solubility and film-forming properties but may reduce charge mobility due to increased steric hindrance. Shorter chains balance processability and charge transport, with C3-C6 chains achieving mobilities of 0.1–3.0 cm²/V·s in OTFTs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported charge mobility values for BBTBT derivatives?
- Mobility variations arise from differences in film processing (e.g., solution vs. vapor deposition), substrate treatments, and contact resistance. Standardizing dielectric layers (e.g., using PS-b-PMMA for uniform surfaces) and optimizing electrode work functions (e.g., Au contacts) reduce variability . For example, hysteresis in transfer curves can indicate interfacial traps, resolved via thermal annealing .
Q. What strategies optimize BBTBT-based OTFTs for high-temperature or ambient stability?
- Molecular design : Incorporating electron-deficient substituents (e.g., fluorinated groups) lowers HOMO levels, reducing oxidative degradation .
- Device engineering : Encapsulation with PMMA or AlOx layers prevents moisture/oxygen ingress, extending operational lifetimes .
- Polymer binders : Blending BBTBT with insulating polymers (e.g., polystyrene) enhances mechanical flexibility without sacrificing mobility .
Q. How do computational models guide the design of BBTBT derivatives for targeted applications?
- Density functional theory (DFT) predicts backbone planarity, charge distribution, and band structures. For instance, angular naphthalene diimide fused with BBTBT stabilizes LUMO levels below −4.0 eV, enabling n-type semiconductor behavior . Molecular dynamics simulations further model thin-film packing, correlating alkyl chain orientation with mobility .
Q. What experimental approaches address low charge injection efficiency in BBTBT-based devices?
- Contact engineering : Modifying electrodes with self-assembled monolayers (e.g., PFBT) reduces injection barriers by aligning work functions with BBTBT’s HOMO (~−5.3 eV) .
- Doping : p-Doping with F4TCNQ increases hole concentration, lowering threshold voltages (Vth) from >30 V to <10 V .
Methodological Considerations
Q. How to analyze conflicting data on BBTBT’s polymorphism and its impact on device performance?
- Polymorph screening via solvent vapor annealing or melt crystallization identifies dominant crystalline phases. For example, the metastable phase of OEG-BTBT exhibits a 10× higher mobility (1.2 cm²/V·s) than the stable phase due to improved π-stacking . Grazing-incidence XRD and polarized microscopy validate phase purity .
Q. What advanced techniques validate interfacial interactions in BBTBT/polymer blends?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
